chemical structure and properties of 8-iso Prostaglandin F2α Ethanolamide
chemical structure and properties of 8-iso Prostaglandin F2α Ethanolamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-iso Prostaglandin F2α Ethanolamide (8-iso-PGF2α-EA) is a fascinating and increasingly important molecule at the intersection of oxidative stress and endocannabinoid signaling. As an isoprostane ethanolamide derivative, it is formed via the non-enzymatic, free-radical-mediated oxidation of anandamide (AEA), a key endocannabinoid.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, biological significance, and analytical methodologies for 8-iso-PGF2α-EA, tailored for professionals in research and drug development.
Chemical Structure and Properties
8-iso-PGF2α-EA is structurally related to the prostaglandins, a class of lipid compounds with diverse hormone-like effects. The "8-iso" designation indicates that it is an isomer of the enzymatically produced prostaglandin F2α, with a different stereochemical arrangement at the 8th carbon position. The "ethanolamide" moiety results from its origin from anandamide.
| Property | Value | Source |
| Chemical Name | N-(2-hydroxyethyl)-9α,11α,15S-trihydroxy-(8β)-prosta-5Z,13E-dien-1-amide | [3][4] |
| Synonyms | iPF2α-III Ethanolamide, 8-Isoprostane Ethanolamide, 8-epi PGF2α Ethanolamide | [1][3] |
| Molecular Formula | C22H39NO5 | [3][4] |
| Molecular Weight | 397.5 g/mol | [3][5] |
| Solubility | DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 30 mg/ml, Ethanol:PBS (pH 7.2) (1:8): 0.1 mg/ml | [3] |
| SMILES | CCCCCNCCO)O)O">C@@HO | [5] |
| InChI | InChI=1S/C22H39NO5/c1-2-3-6-9-17(25)12-13-19-18(20(26)16-21(19)27)10-7-4-5-8-11-22(28)23-14-15-24/h4,7,12-13,17-21,24-27H,2-3,5-6,8-11,14-16H2,1H3,(H,23,28)/b7-4-,13-12+/t17-,18-,19+,20-,21+/m0/s1 | [3] |
The presence of both hydroxyl and amide functionalities, along with the characteristic prostane ring structure, dictates its physicochemical properties, including its solubility and potential for hydrogen bonding, which are critical for its biological interactions.
Biological Significance and Mechanism of Action
The primary significance of 8-iso-PGF2α-EA lies in its role as a biomarker of oxidative stress.[1] Its formation is a direct consequence of lipid peroxidation, a process implicated in a wide range of diseases.[6][7]
Formation Pathway
The formation of 8-iso-PGF2α-EA is a non-enzymatic process initiated by reactive oxygen species (ROS). This distinguishes it from the "prostamides," which are formed from anandamide via the action of cyclooxygenase-2 (COX-2).[3][8] This distinction is crucial for researchers aiming to differentiate between enzymatic and non-enzymatic lipid peroxidation pathways.[9]
Caption: Formation pathways of 8-iso-PGF2α-EA versus enzymatic prostamides.
Role as a Biomarker
Elevated levels of isoprostanes, including the parent compound 8-iso-PGF2α, are considered reliable indicators of oxidative stress in vivo.[10][11] They are more stable than other markers of lipid peroxidation, such as malondialdehyde (MDA).[12] Consequently, the measurement of 8-iso-PGF2α-EA can provide valuable insights into the oxidative status in various pathological conditions, including:
Pharmacological Activity
While primarily studied as a biomarker, the broader class of prostamides, to which 8-iso-PGF2α-EA is related, exhibits unique pharmacological properties that are distinct from their corresponding free acid prostaglandins.[8][17] For instance, prostamide F2α and its analogue bimatoprost are potent ocular hypotensive agents used in the treatment of glaucoma.[17] The pharmacology of prostamides is not fully elucidated, but evidence suggests they may act through their own distinct receptors, rather than the classical prostanoid receptors.[18][19] The specific biological activities of 8-iso-PGF2α-EA are an active area of research.
Analytical Methodologies
Accurate quantification of 8-iso-PGF2α-EA is essential for its use as a biomarker. The low endogenous concentrations and the presence of numerous isomers necessitate highly sensitive and specific analytical techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the analysis of isoprostanes and their derivatives.[10][20][21] This technique offers high specificity and sensitivity, allowing for the separation of 8-iso-PGF2α-EA from other isomers and metabolites.
Key Experimental Parameters for LC-MS/MS Analysis:
| Parameter | Typical Value/Condition | Rationale |
| Ionization Mode | Negative Ion Electrospray (ESI-) | The acidic nature of the molecule allows for efficient deprotonation.[10][16] |
| Parent Ion (m/z) | 353.3 | Corresponds to the [M-H]⁻ ion of the molecule.[10] |
| Product Ion (m/z) | 193 | A characteristic and abundant fragment ion used for quantification.[10][16] |
| Internal Standard | Deuterated 8-iso-PGF2α-d4 | Used to correct for variations in sample preparation and instrument response.[10] |
| Sample Preparation | Solid-Phase Extraction (SPE) | To remove interfering substances from biological matrices like plasma or urine.[21][22] |
Experimental Workflow for LC-MS/MS Analysis:
Caption: A typical workflow for the quantification of 8-iso-PGF2α-EA by LC-MS/MS.
Immunoassays
Enzyme-linked immunosorbent assays (ELISA) are also available for the detection of isoprostanes.[16][23] While they are generally more high-throughput and less expensive than LC-MS/MS, they may suffer from cross-reactivity with other isomers and metabolites, potentially leading to less accurate results.[10][16] Careful validation of the antibody specificity is crucial when using this method.
Conclusion and Future Directions
8-iso Prostaglandin F2α Ethanolamide is a valuable biomarker for assessing oxidative stress, with potential, yet to be fully explored, pharmacological activities. Its formation via non-enzymatic pathways provides a unique window into the free-radical-mediated damage to endocannabinoids. For researchers and drug development professionals, the accurate measurement of this molecule using robust analytical techniques like LC-MS/MS is paramount.
Future research should focus on elucidating the specific biological functions of 8-iso-PGF2α-EA and its potential role as a mediator in disease pathogenesis. Understanding its interactions with cellular receptors and signaling pathways could open new avenues for therapeutic intervention in a variety of oxidative stress-related disorders.
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